6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidines, which are six-membered heterocyclic compounds containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis and study of 6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one have been reported in various scientific literature, highlighting its relevance in drug discovery and development. The compound is typically synthesized through organic reactions involving pyrimidine derivatives and amino compounds.
6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one can be classified as:
The synthesis of 6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one can be achieved through several methods, primarily involving the condensation of appropriate precursors. Common methods include:
The reaction typically requires specific conditions such as temperature control and the presence of catalysts or bases to facilitate the formation of the desired product. Monitoring the reaction progress via techniques like thin-layer chromatography is common practice.
The molecular structure of 6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one consists of a pyrimidine ring substituted with an amino group at position 6 and a phenylethylamino group at position 2. The structural formula can be represented as follows:
Key molecular data includes:
6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
These reactions often require specific reagents and conditions to ensure high yields and selectivity towards the desired products. For instance, acylation typically requires the presence of a base to neutralize the generated acid.
The mechanism of action for 6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Studies suggest that this compound may exhibit inhibitory effects on certain kinases or other proteins involved in tumor growth and inflammation, making it a candidate for further pharmacological evaluation.
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance and Mass Spectrometry to confirm structure and purity.
6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one has potential applications in various fields:
Pyrimidine serves as a privileged scaffold in medicinal chemistry due to its presence in nucleic acids, synthetic versatility, and capacity for diverse non-covalent interactions with biological targets. This heterocyclic system enables hydrogen bonding through its nitrogen atoms, π-π stacking via its aromatic ring, and targeted modifications at multiple positions to fine-tune pharmacological properties. The compound 6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one exemplifies these advantages, incorporating strategic substituents that enhance its drug-like characteristics and potential target engagement [3] [8]. Pyrimidine derivatives collectively represent approximately 25% of all small-molecule therapeutics, underscoring their central role in addressing diverse disease pathways through kinase inhibition, receptor antagonism, and enzyme modulation mechanisms [5] [8]. The structural hybridity of this specific compound—featuring both amino and phenylethylamino functional groups—positions it as a compelling subject for drug discovery applications requiring balanced hydrophilicity and membrane permeability.
The systematic IUPAC name 6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one precisely defines the molecular structure, indicating: (1) an amino group at position 6; (2) a (2-phenylethyl)amino substituent at position 2; and (3) a carbonyl group at position 4 of the pyrimidine ring. This compound belongs to the 4-aminopyrimidinone subclass, characterized by the enolizable 4-oxo group that exhibits tautomeric equilibrium between 4-hydroxypyrimidine and 4-pyrimidinone forms [1] [2]. The molecule's planar pyrimidine core facilitates stacking interactions with aromatic residues in biological targets, while the flexible phenethyl side chain enhances adaptability to binding pockets [4].
Table 1: Chemical Identifiers and Molecular Descriptors
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 6951-49-1 (primary) | [1] [2] |
Alternate CAS | 58579-03-6 (tautomeric form) | [4] |
Molecular Formula | C₁₂H₁₃N₃O | [1] [2] [4] |
Systematic Name | 6-Amino-2-[(2-phenylethyl)amino]-3,4-dihydropyrimidin-4-one | [1] |
Canonical SMILES | C1=CC=C(C=C1)CCNC2=NC(=CC(=N2)N)O | [1] [4] |
Molecular Weight | 215.25 g/mol | [1] [2] [4] |
Hydrogen Bond Donors | 3 | [4] |
Hydrogen Bond Acceptors | 4 | [4] |
Topological Polar Surface Area | 71.8 Ų | [2] |
The structural classification places this compound within the 2,6-diaminopyrimidin-4-one family, distinguished by hydrogen-bonding capabilities at both N1 and N3 positions and the C6 amino group. X-ray crystallographic analyses of analogous compounds reveal a nearly coplanar arrangement between the pyrimidine ring and phenyl group, stabilized by conjugation effects [1]. The phenethyl linker adopts a gauche conformation that optimizes intramolecular interactions while maintaining rotational freedom for target binding [4].
Pyrimidine-based therapeutics have evolved from early antimetabolites (e.g., 5-fluorouracil) to sophisticated kinase inhibitors (e.g., imatinib) over six decades. The structural simplification of nucleobases in the 1950s-1960s yielded first-generation pyrimidine drugs, establishing the scaffold's pharmacological relevance. Subsequent optimization focused on substituent diversification to enhance target affinity and pharmacokinetic profiles [3] [8]. The specific incorporation of 2-phenylethylamino motifs emerged in the 1990s with the development of kinase inhibitors, where this substituent demonstrated optimal occupation of hydrophobic pockets in ATP-binding sites [5].
Table 2: Evolution of Key Pyrimidine Derivatives in Drug Discovery
Era | Therapeutic Focus | Representative Agents | Structural Innovations |
---|---|---|---|
1950-1970s | Antimetabolites | 5-Fluorouracil, Zidovudine | Halogenation, glycosidic conjugation |
1980-1990s | Antibacterials/Antivirals | Trimethoprim, Stavudine | Diaminopyrimidine, alkynyl substituents |
2000-2010s | Kinase Inhibitors | Imatinib, Erlotinib | 2-Anilinopyrimidines, quinazoline cores |
2010-Present | Targeted Hybrids | 6-Amino-2-[(2-phenylethyl)amino] derivatives | Phenethylamino optimization, dual-targeting hybrids |
Modern synthetic strategies enable precise functionalization at C2, C4, and C6 positions, allowing medicinal chemists to address challenges in drug resistance and polypharmacology. The compound 6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one represents a contemporary approach featuring: (1) conserved hydrogen-bonding capacity via the 6-amino and C4-oxo groups; (2) enhanced lipophilic character through the phenethyl moiety; and (3) rotational flexibility for conformational adaptation to binding sites [1] [5]. This evolution reflects the strategic integration of bioavailability-enhancing elements while maintaining target engagement efficiency. Recent advances in continuous flow synthesis have improved the production scalability of such derivatives, addressing previous limitations in traditional batch processes [1].
The 6-amino group serves as a critical hydrogen-bond donor that stabilizes interactions with kinase hinge regions and enzymatic active sites. This substituent enhances water solubility (contributing to a topological polar surface area >70 Ų) while participating in complementary hydrogen bonding patterns with aspartate, glutamate, or backbone carbonyl residues in biological targets [1] [6]. Quantum mechanical calculations indicate the amino group elevates HOMO energy levels, increasing electron density at N1 and C2 positions to facilitate nucleophilic reactions or metal coordination [5].
The 2-(phenylethyl)amino moiety provides balanced lipophilicity (experimental LogP ≈1.7-1.8) essential for membrane permeability and central nervous system penetration [1] [4]. This substituent's conformational flexibility allows the phenyl ring to adopt orientations maximizing van der Waals contacts with hydrophobic enzyme subpockets. Structure-activity relationship (SAR) studies demonstrate that:
Table 3: Functional Contributions of Key Substituents
Substituent | Physicochemical Contribution | Biological Role | SAR Insights |
---|---|---|---|
6-Amino | - Increases solubility- Enhances crystallinity- Lowers LogP by 0.4 units | Hydrogen-bond donation to kinase hinge regionsCoordination with Mg²⁺ ions in ATP sites | N-Methylation ablates activityAcetylation reduces potency 100-fold |
2-(Phenylethyl)amino | - Increases LogP by 1.2 units- Enhances membrane permeability- Improves metabolic stability | π-Stacking with Phe/Tyr residuesOccupation of allosteric hydrophobic pockets | Branched linkers reduce activity4-Fluorophenyl enhances selectivity |
4-Oxo | - Tautomerization capability- Moderate acidity (pKa ~8.5)- Hydrogen-bond acceptor | Mimics adenine carbonyl interactionsSalt bridge formation with Lys residues | Thione substitution alters activity profileMethylation decreases bioavailability |
Synergistically, these substituents create a "push-pull" electronic effect across the pyrimidine ring, polarizing the C2-C3 bond and increasing electrophilicity at C6. This electronic profile enhances interactions with nucleophilic residues (serine, threonine) in catalytic sites [5] [6]. Hybrid derivatives incorporating this scaffold demonstrate dual-targeting capabilities against kinase families (e.g., EGFR, VEGFR) and purinergic receptors (P2Y12), validating its versatility in polypharmacological applications [5] [6]. The phenethyl group's aromaticity further enables π-cation interactions with lysine/arginine residues, contributing to extended target residence times compared to aliphatic analogs [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7